Regioisomeric Thiophene Attachment: 3-Carboxamide vs. 2-Carboxamide and Predicted Target-Binding Divergence
CAS 1210939-55-1 possesses a thiophene ring coupled at the 3-position via a carboxamide bond, whereas the closest in-class analog, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide, bears the thiophene at the 2-position. This regioisomeric difference alters the dihedral angle between the thiophene and the central phenyl ring, shifting the sulfur atom by approximately 2.4 Å relative to the core scaffold [1]. In thiophene-based NOX inhibitor patent literature (e.g., EP2825165A1), the 3-carboxamide configuration has been explicitly claimed as a distinct pharmacophoric element for NOX4 inhibitory activity, whereas the 2-substituted analogs are predominantly associated with kinase inhibition [2]. This regioisomeric distinction directly impacts which protein pockets can accommodate the terminal thiophene, making the two isomers non-interchangeable for any assay targeting NOX enzymes versus kinases [3].
| Evidence Dimension | Thiophene attachment position and predicted target class preference |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide (CAS 1210939-55-1); predicted NOX pathway engagement based on patent class assignment |
| Comparator Or Baseline | Thiophene-2-carboxamide analog; associated with kinase inhibition (VEGFR-2, EGFR, FLT3) in published SAR series |
| Quantified Difference | Spatial shift of thiophene sulfur atom: ~2.4 Å; distinct target class association (NOX vs. kinase) |
| Conditions | Inferred from patent family EP2825165A1 (thiophene-3-carboxamides as NOX4 inhibitors) and published thiophene-2-carboxamide kinase inhibitor SAR literature |
Why This Matters
Procurement of the wrong regioisomer for a NOX-targeted assay will result in a compound with fundamentally different target engagement geometry and may yield false-negative results or irrelevant kinase off-target activity.
- [1] SilDrug Server, IBB PAS. Computed 3D molecular geometry comparison: thiophene-3-carboxamide (CAS 1210939-55-1) vs. thiophene-2-carboxamide analog. View Source
- [2] European Patent EP2825165A1. Thiophene-based compounds exhibiting NOX4 inhibitory activity and use thereof in therapy. Filed 2013-03-14. Claims thiophene-3-carboxamide scaffold for NOX4 inhibition. View Source
- [3] Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorg. Chem., 2024. [Demonstrates thiophene-2-carboxamide kinase activity; provides contextual differentiation]. View Source
